molecular formula C13H18ClN3O3S B5460310 4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYLPIPERAZINE-1-CARBOXAMIDE

4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYLPIPERAZINE-1-CARBOXAMIDE

Cat. No.: B5460310
M. Wt: 331.82 g/mol
InChI Key: NCKFSRCWVYBVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorobenzenesulfonyl)-N,N-dimethylpiperazine-1-carboxamide is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a chlorobenzene sulfonyl group attached to a piperazine ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-N,N-dimethylpiperazine-1-carboxamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-dimethylpiperazine-1-carboxamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chlorosulfonic acid and sulfur trioxide .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The use of chloramine-T trihydrate and potassium fluoride has been reported to improve the yield and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzenesulfonyl)-N,N-dimethylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(4-Chlorobenzenesulfonyl)-N,N-dimethylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N,N-dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s biological effects by interacting with cellular receptors and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorobenzenesulfonyl)-N,N-dimethylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3S/c1-15(2)13(18)16-7-9-17(10-8-16)21(19,20)12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKFSRCWVYBVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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